molecular formula C9H14N2O B121411 N,N-Dimethyl-3-(2-methylprop-1-en-1-yl)isoxazol-5-amine CAS No. 156366-80-2

N,N-Dimethyl-3-(2-methylprop-1-en-1-yl)isoxazol-5-amine

Cat. No.: B121411
CAS No.: 156366-80-2
M. Wt: 166.22 g/mol
InChI Key: HWYLDLWGLLSIDN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(2-methylprop-1-en-1-yl)isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(2-methylprop-1-en-1-yl)isoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α,β-unsaturated ketone with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(2-methylprop-1-en-1-yl)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N,N-Dimethyl-3-(2-methylprop-1-en-1-yl)isoxazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(2-methylprop-1-en-1-yl)isoxazol-5-amine depends on its specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of the isoxazole family.

    3,5-Dimethylisoxazole: A derivative with methyl groups at positions 3 and 5.

    5-Amino-3-methylisoxazole: An isoxazole with an amino group at position 5 and a methyl group at position 3.

Uniqueness

N,N-Dimethyl-3-(2-methylprop-1-en-1-yl)isoxazol-5-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its unique structure can lead to different reactivity and interactions compared to other isoxazole derivatives.

Properties

CAS No.

156366-80-2

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

N,N-dimethyl-3-(2-methylprop-1-enyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H14N2O/c1-7(2)5-8-6-9(11(3)4)12-10-8/h5-6H,1-4H3

InChI Key

HWYLDLWGLLSIDN-UHFFFAOYSA-N

SMILES

CC(=CC1=NOC(=C1)N(C)C)C

Canonical SMILES

CC(=CC1=NOC(=C1)N(C)C)C

Synonyms

5-Isoxazolamine,N,N-dimethyl-3-(2-methyl-1-propenyl)-(9CI)

Origin of Product

United States

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